![molecular formula C8H10N2O B3359435 2-(Methylamino)-5-acetylpyridine CAS No. 856014-63-6](/img/structure/B3359435.png)
2-(Methylamino)-5-acetylpyridine
Overview
Description
2-(Methylamino)-5-acetylpyridine (MAP) is a chemical compound that belongs to the class of pyridine derivatives. It is a highly potent and selective agonist for the nicotinic acetylcholine receptor (nAChR) subtypes. MAP has been widely used in scientific research for its ability to bind to nAChRs, which are important targets for the development of new drugs for various diseases.
Scientific Research Applications
2-(Methylamino)-5-acetylpyridine has been used extensively in scientific research to study the function of nAChRs. These receptors are involved in a wide range of physiological processes, including neurotransmission, muscle contraction, and cognitive function. This compound has been shown to bind selectively to the α4β2 subtype of nAChRs, which is important for the development of new drugs for nicotine addiction, Alzheimer's disease, and other neurological disorders.
Mechanism of Action
2-(Methylamino)-5-acetylpyridine binds to the α4β2 subtype of nAChRs, which are located in the central nervous system and the autonomic ganglia. This binding leads to the activation of the receptor and the subsequent release of neurotransmitters, such as dopamine and acetylcholine. The activation of nAChRs has been shown to improve cognitive function, enhance memory, and reduce anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function, enhance memory, and reduce anxiety. This compound has also been shown to have analgesic effects, and may be useful for the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(Methylamino)-5-acetylpyridine in lab experiments is its high potency and selectivity for the α4β2 subtype of nAChRs. This allows researchers to study the function of these receptors in a more targeted and specific way. However, one limitation of using this compound is that it is a synthetic compound, and may not accurately reflect the function of nAChRs in vivo.
Future Directions
There are a number of future directions for research on 2-(Methylamino)-5-acetylpyridine. One area of interest is the development of new drugs for nicotine addiction and other neurological disorders. Another area of interest is the study of the role of nAChRs in the immune system and inflammation. Additionally, there is interest in the development of new methods for synthesizing this compound and other pyridine derivatives, which may lead to the discovery of new drugs and therapies.
properties
IUPAC Name |
1-[6-(methylamino)pyridin-3-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6(11)7-3-4-8(9-2)10-5-7/h3-5H,1-2H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNVZNFNDOIKCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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